Cas no 906722-26-7 (5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one)

5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 化学的及び物理的性質
名前と識別子
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- 5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
- 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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- MDL: MFCD28505131
- インチ: 1S/C18H16N2O3S/c1-2-23-15-10-6-7-12(16(15)21)11-14-17(22)20(18(24)19-14)13-8-4-3-5-9-13/h3-11,21H,2H2,1H3,(H,19,24)
- InChIKey: KRQZPYPURIYBQW-UHFFFAOYSA-N
- SMILES: S=C1NC(=CC2C=CC=C(C=2O)OCC)C(N1C1C=CC=CC=1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 516
- トポロジー分子極性表面積: 93.9
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 500.4±60.0 °C at 760 mmHg
- フラッシュポイント: 256.4±32.9 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E136625-1000mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
906722-26-7 | 1g |
$ 315.00 | 2022-06-05 | ||
abcr | AB417393-1g |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; . |
906722-26-7 | 1g |
€173.00 | 2025-02-20 | ||
Key Organics Ltd | LS-09961-1G |
(4Z)-4-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-phenyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one |
906722-26-7 | >95% | 1g |
£227.00 | 2025-02-08 | |
abcr | AB417393-1 g |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
906722-26-7 | 1 g |
€172.20 | 2023-07-19 | ||
TRC | E136625-500mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
906722-26-7 | 500mg |
$ 195.00 | 2022-06-05 | ||
abcr | AB417393-500 mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
906722-26-7 | 500MG |
€151.00 | 2023-02-19 | ||
TRC | E136625-2000mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
906722-26-7 | 2g |
$ 505.00 | 2022-06-05 | ||
abcr | AB417393-500mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one; . |
906722-26-7 | 500mg |
€157.00 | 2025-02-20 | ||
A2B Chem LLC | BA35768-1g |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4h-imidazol-4-one |
906722-26-7 | >95% | 1g |
$384.00 | 2024-05-20 | |
A2B Chem LLC | BA35768-500mg |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4h-imidazol-4-one |
906722-26-7 | >95% | 500mg |
$370.00 | 2024-05-20 |
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-oneに関する追加情報
Introduction to 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) and Its Emerging Applications in Chemical Biology
The compound 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, identified by its CAS number 906722-26-7, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic thione derivative combines a unique structural framework with a diverse array of pharmacophoric elements, making it a compelling candidate for further exploration in drug discovery and molecular interactions.
At the core of its structure lies a 3,5-dihydro-4H-imidazol-4-one scaffold, a motif well-documented for its versatility in medicinal chemistry. This scaffold is known to exhibit a broad spectrum of biological activities, often mediated through interactions with specific protein targets. The presence of a mercapto group at the 2-position introduces a reactive sulfur atom, which can participate in various biochemical transformations and covalent bond formations, enhancing the compound's potential utility as an intermediate or an active molecule.
The benzylidene moiety at the 5-position, specifically linked to an ethoxy-substituted hydroxybenzyl group, adds another layer of complexity to the molecule. This aromatic component is often involved in π-stacking interactions and can modulate the electronic properties of the compound. The ethoxy and hydroxy substituents further contribute to hydrogen bonding capabilities, which are critical for molecular recognition processes. Such features make this compound an intriguing candidate for studying enzyme inhibition or receptor binding mechanisms.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy across multiple therapeutic areas. The incorporation of both sulfur and nitrogen atoms within the 3,5-dihydro-4H-imidazol-4-one ring system imparts unique electronic and steric properties that can be exploited for designing selective ligands. For instance, studies have shown that similar scaffolds can exhibit inhibitory effects on certain kinases or proteases, which are implicated in various pathological conditions.
One particularly notable aspect of this compound is its potential as a chelating agent. The mercapto group can coordinate with metal ions, forming stable complexes that may have applications in metallodrug development or as probes for metal ion imaging. This property is especially relevant given the increasing evidence linking metal homeostasis dysregulation to diseases such as neurodegenerative disorders and cancer.
Recent advancements in computational chemistry have enabled more sophisticated virtual screening approaches to identify novel bioactive molecules. The structural features of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) make it an ideal candidate for such methodologies. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict its binding affinity to target proteins with high precision. These predictions have guided experimental efforts toward optimizing its pharmacological profile.
The phenyl ring at the 3-position further diversifies the compound's chemical space. Substituted phenyl groups are frequently employed in drug design due to their ability to modulate lipophilicity and metabolic stability. In this context, the phenyl ring may contribute to improved solubility or membrane permeability, factors that are crucial for drug bioavailability. Moreover, phenyl derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties, suggesting that this compound could exhibit similar benefits under appropriate conditions.
From a synthetic perspective, the preparation of 5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves multi-step organic transformations that highlight its synthetic accessibility yet complexity. Key synthetic strategies may include condensation reactions between appropriately substituted benzaldehyde derivatives and thiazole precursors under controlled conditions. The introduction of the mercapto group typically requires careful handling to prevent oxidation or unwanted side reactions.
The versatility of this scaffold also opens avenues for derivatization studies. By introducing additional functional groups or altering existing ones, researchers can generate libraries of analogs with tailored biological activities. Such libraries are invaluable tools for high-throughput screening (HTS) campaigns aimed at identifying lead compounds for further development.
In conclusion,5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 906722-26-7) represents a structurally complex and pharmacologically promising molecule with broad applications in chemical biology and drug discovery. Its unique combination of heterocyclic moieties, reactive functional groups, and aromatic substituents positions it as a valuable asset for researchers exploring novel therapeutic interventions. As computational methods continue to advance alongside experimental techniques, the full potential of this compound is likely to be realized in the near future.
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